2,4-Dichloro-6-ethoxypyrimidine
Overview
Description
2,4-Dichloro-6-ethoxypyrimidine is a chemical compound with the molecular formula C6H6Cl2N2O and a molecular weight of 193.03 . It is used as a catalyst in various industrial processes, including the production of polymers, pharmaceuticals, agrochemicals, and the synthesis of dyes and pigments .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6 .Physical and Chemical Properties Analysis
This compound is a relatively stable compound under normal conditions, but it can decompose under high temperature or light exposure . It has a low solubility in water but is more soluble in organic solvents .Scientific Research Applications
Synthesis and Process Research
- Chemical Synthesis : 2,4-Dichloro-6-ethoxypyrimidine derivatives are crucial in the synthesis of various compounds. For instance, 4,6-Dichloro-2-methylpyrimidine is an intermediate in synthesizing the anticancer drug dasatinib. The synthesis process involves cyclization and chlorination steps, highlighting the compound's role in complex chemical processes (Guo Lei-ming, 2012).
Physical and Chemical Properties
- Solubility Studies : Understanding the solubility of this compound derivatives in various solvents is crucial for pharmaceutical and chemical applications. For example, the solubilities of 2,4-Dichloro-5-methoxypyrimidine in different solvents were measured and correlated using various models, highlighting its physical properties (Yong-Jie Liu et al., 2010).
Antiviral and Medicinal Applications
- Antiviral Activity : Some derivatives, like 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, show significant antiretroviral activity, making them potential candidates for treating viral infections, including HIV (D. Hocková et al., 2003).
Crystal and Molecular Structure
- X-ray Diffraction Studies : The molecular structure of compounds containing this compound derivatives has been studied using X-ray diffraction. These studies provide insights into the structural aspects of these compounds (R. Cini et al., 1999).
Antiviral Efficacy and Synthesis
- Synthesis of Antiviral Agents : Various pyrimidine derivatives, including those related to this compound, have been synthesized and evaluated for their antiviral efficacy. Their structure-activity relationship is crucial in medicinal chemistry (A. Holý et al., 2002).
Novel Applications in Pharmaceutical Synthesis
- Role in Pharmaceutical Synthesis : The compound and its derivatives are key intermediates in synthesizing various pharmaceuticals, indicating their broad applicability in drug development (S. Lopez et al., 2009).
Novel Synthetic Routes and Derivatives
- Innovative Synthetic Approaches : Research has been conducted on novel synthetic routes and derivatives of this compound, which expands its application scope in organic synthesis and drug development (R. Reynolds et al., 1991).
Biochemical Applications
- Biological Properties : Studies on the inhibitory effects of this compound derivatives on immune-activated nitric oxide production demonstrate its potential in developing new therapeutic agents (P. Jansa et al., 2014).
Industrial Applications
- Explosive and Medicinal Precursor : 4,6-Dihydroxy-2-methylpyrimidine, a related compound, finds applications in high explosives and medicinal products. Its synthesis and process chemistry have been explored for industrial applications (R. Patil et al., 2008).
Safety and Hazards
Future Directions
Research is ongoing to explore the potential applications of 2,4-Dichloro-6-ethoxypyrimidine and related compounds. For instance, a study has investigated the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids, leading to the efficient synthesis of C4-substituted pyrimidines . This suggests that this compound could be used in similar reactions to synthesize new compounds with potential applications in various fields.
Properties
IUPAC Name |
2,4-dichloro-6-ethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXWAMAMJJPVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598072 | |
Record name | 2,4-Dichloro-6-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858447-32-2 | |
Record name | 2,4-Dichloro-6-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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